BJE6-106

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BJE6-106, allgemein als B106 bezeichnet, ist ein potenter und selektiver Inhibitor der dritten Generation der Proteinkinase C delta (PKCδ). Diese Verbindung hat sich in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, caspase-abhängige Apoptose zu induzieren, und ihrer tumorspezifischen Wirkungen als vielversprechend erwiesen .

Vorbereitungsmethoden

Die Synthese von B106 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die genauen Synthesewege und industriellen Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Mengen und Konzentrationen für Forschungszwecke verfügbar ist .

Analyse Chemischer Reaktionen

B106 durchläuft verschiedene Arten von chemischen Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit PKCδ liegt. Es ist bekannt, dass die Verbindung caspase-abhängige Apoptose induziert, die die Aktivierung von Caspase-Enzymen beinhaltet, die zu programmiertem Zelltod führen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Konzentrationen von B106 und Inkubationszeiten im Bereich von 6 bis 72 Stunden . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind apoptotische Zellen, die durch eine erhöhte Aktivität von Caspase 3/7 und Phosphorylierung von MKK4, JNK und H2AX gekennzeichnet sind .

Wissenschaftliche Forschungsanwendungen

B106 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird B106 als selektiver Inhibitor verwendet, um die Rolle von PKCδ in verschiedenen zellulären Prozessen zu untersuchen. In der Biologie wird es zur Untersuchung der Mechanismen der Apoptose und des Zellüberlebens eingesetzt, insbesondere in Melanomzelllinien mit NRAS-Mutationen . In der Medizin zeigt B106 Potenzial als Therapeutikum zur Behandlung von Krebs aufgrund seiner tumorspezifischen Wirkungen und seiner Fähigkeit, Apoptose zu induzieren . Zusätzlich wird B106 in der industriellen Forschung verwendet, um neue Medikamente und therapeutische Strategien zu entwickeln, die auf PKCδ abzielen .

Wirkmechanismus

B106 entfaltet seine Wirkung durch selektive Hemmung von PKCδ mit einem IC50 von 0,05 μM, was deutlich potenter ist als seine Wirkung auf das klassische PKC-Isoenzym PKCα (IC50 = 50 μM) . Die Hemmung von PKCδ führt zur Aktivierung von Caspase-Enzymen, die wiederum Apoptose auslösen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der MKK4-JNK-H2AX-Signalweg, bei dem B106 die Aktivierung von MKK4, JNK und H2AX zu unterschiedlichen Zeiten induziert .

Wissenschaftliche Forschungsanwendungen

B106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, B106 is used as a selective inhibitor to study the role of PKCδ in various cellular processes. In biology, it is utilized to investigate the mechanisms of apoptosis and cell survival, especially in melanoma cell lines with NRAS mutations . In medicine, B106 shows potential as a therapeutic agent for treating cancers due to its tumor-specific effects and ability to induce apoptosis . Additionally, B106 is used in industrial research to develop new drugs and therapeutic strategies targeting PKCδ .

Wirkmechanismus

B106 exerts its effects by selectively inhibiting PKCδ with an IC50 of 0.05 μM, which is significantly more potent than its effect on classical PKC isozyme PKCα (IC50 = 50 μM) . The inhibition of PKCδ leads to the activation of caspase enzymes, which in turn triggers apoptosis. The molecular targets and pathways involved include the MKK4-JNK-H2AX pathway, where B106 induces the activation of MKK4, JNK, and H2AX at different times .

Vergleich Mit ähnlichen Verbindungen

B106 ist einzigartig in seiner hohen Selektivität und Potenz als PKCδ-Inhibitor. Zu ähnlichen Verbindungen gehören andere PKC-Inhibitoren wie Sotrastaurin (AEB071) und GF109203X (GFX), die Pan-PKC-Inhibitoren sind . Im Gegensatz zu diesen Pan-PKC-Inhibitoren zielt B106 spezifisch auf PKCδ ab, was zu weniger Nebenwirkungen und einer höheren Wirksamkeit bei der Induktion von Apoptose in bestimmten Zelllinien führt . Diese Spezifität macht B106 zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen.

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

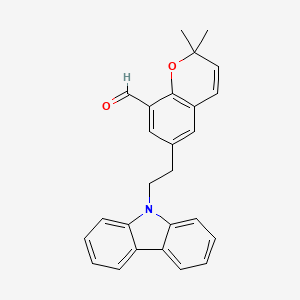

IUPAC Name |

6-(2-carbazol-9-ylethyl)-2,2-dimethylchromene-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDDENZBVHBRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)

![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)

![4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2547998.png)

![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)

![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid](/img/structure/B2548005.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B2548008.png)